Fak-IN-11

Triple-Negative Breast Cancer Non-Apoptotic Cell Death Cytotoxicity

Many potent FAK inhibitors fail to trigger apoptosis in TNBC models, limiting utility for studying alternative cell death mechanisms. Fak-IN-11 addresses this gap with a distinct micromolar cytotoxic profile. • Unique non-apoptotic cell death induction in MDA-MB-231 cells (IC50 = 13.73 μM) • ATP-competitive binding validated for use as low-affinity control in benchmarking assays • Ideal for rational combination studies with standard-of-care agents (paclitaxel, doxorubicin) Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C25H41NO3
Molecular Weight 403.6 g/mol
Cat. No. B15138960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-11
Molecular FormulaC25H41NO3
Molecular Weight403.6 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NOC1CCCCO1)CCC2C(=C)CCC3C2(CCCC3(C)C)C
InChIInChI=1S/C25H41NO3/c1-18(17-22(27)26-29-23-9-6-7-16-28-23)10-12-20-19(2)11-13-21-24(3,4)14-8-15-25(20,21)5/h17,20-21,23H,2,6-16H2,1,3-5H3,(H,26,27)/b18-17+/t20-,21-,23?,25+/m0/s1
InChIKeySBOVFGYKCKSTKT-DFBYYNNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fak-IN-11: ATP-Competitive FAK Inhibitor with Non-Apoptotic Profile


Fak-IN-11 (also designated Compound 4l) is a synthetic small-molecule inhibitor of Focal Adhesion Kinase (FAK). It is an ATP-competitive inhibitor that binds to the ATP-binding pocket of FAK, thereby blocking its phosphorylation and subsequent downstream signaling [1]. This compound is primarily utilized as a chemical probe in preclinical oncology research to interrogate FAK-dependent mechanisms, particularly in triple-negative breast cancer (TNBC) models. Unlike many FAK inhibitors that achieve target engagement with nanomolar biochemical potency, Fak-IN-11 is characterized by a micromolar cytotoxic profile and a unique mechanism of inducing cell death.

1 ATP-competitive FAK inhibition in TNBC models
2 Non-apoptotic cell death pathway investigation
3 Micromolar-range FAK perturbation with distinct phenotypic profile

Why Fak-IN-11 Cannot Be Replaced by Potent FAK Inhibitors


The FAK inhibitor landscape is dominated by highly potent, ATP-competitive compounds such as PF-562271, Defactinib (VS-6063), and PND-1186 (VS-4718), which exhibit nanomolar to sub-nanomolar IC50 values in biochemical assays . While these agents are valuable for broad FAK inhibition, their potency does not translate to interchangeable utility across all research models. Notably, many potent FAK kinase inhibitors have shown limited success in inducing apoptosis or strong anti-proliferative effects in certain solid tumor models, often requiring high concentrations or combination therapies [1]. Fak-IN-11, in contrast, operates with a micromolar cytotoxic profile and triggers a distinct non-apoptotic cell death pathway in triple-negative breast cancer cells. This fundamental difference in mechanism of action and potency profile means that substituting Fak-IN-11 with a high-potency analog like Defactinib would not replicate the specific experimental phenotype of non-apoptotic death, thus invalidating assays designed to study this unique cell fate.

Target
Fak-IN-11
Micromolar cytotoxic profile with non-apoptotic cell death pathway in TNBC cells
Common Substitute
Defactinib / PF-562271
Nanomolar potent FAK inhibitors that may not replicate non-apoptotic phenotype
Mechanism Mismatch
High-affinity FAK inhibition alone may not trigger the same cell death pathway, potentially invalidating non-apoptotic death assays
Selectivity Context
Highly selective FAK probes (e.g., PF-573228) may lack broader kinome effects that contribute to Fak-IN-11's cellular phenotype

Fak-IN-11: Quantitative Evidence vs. Benchmark Inhibitors


Non-Apoptotic Cell Death in TNBC

Fak-IN-11 is explicitly reported to induce non-apoptotic cell death in MDA-MB-231 triple-negative breast cancer cells, a mechanism distinct from that of many other FAK inhibitors. For instance, the high-potency FAK inhibitors PF-573228 and PF-562271 have been noted to not inhibit cell growth or induce apoptosis in certain cell models despite effective FAK phosphorylation inhibition [1][2]. This highlights a unique functional outcome for Fak-IN-11's cytotoxic activity.

Non-Apoptotic Cell Death in TNBC
Cross-study comparable
Induces non-apoptotic cell death
vs. PF-573228/PF-562271: no apoptosis/cell growth inhibition in certain models
Supports non-apoptotic pathway investigation in TNBC
MDA-MB-231 context; cell death mechanism differs from potent FAK inhibitors
Triple-Negative Breast Cancer Non-Apoptotic Cell Death Cytotoxicity FAK Inhibition

Micromolar Cytotoxicity in MDA-MB-231

Fak-IN-11 exhibits a cytotoxic IC50 of 13.73 μM against MDA-MB-231 cells [1]. This micromolar potency is several orders of magnitude weaker than the biochemical IC50 values of advanced FAK inhibitors but may offer a favorable window for specific phenotypic screens. For comparison, the clinical candidate Narmafotinib (AMP-945) has a general cellular toxicity IC50 of 2.7 μM in the same cell line, while its target engagement (pFAK) IC50 is 7 nM . The ~5-fold lower toxicity of Fak-IN-11 compared to Narmafotinib's general cytotoxicity, despite its far weaker target binding, defines a distinct functional profile.

Micromolar Cytotoxicity in MDA-MB-231
Cross-study comparable
IC50 = 13.73 μM
vs. Narmafotinib general cytotoxicity IC50 = 2.7 μM
~5-fold lower general cytotoxicity, defines distinct functional profile
Data to verify in specific assay context
Cytotoxicity Assay MDA-MB-231 IC50 Comparison Potency Differentiation

Micromolar vs. Nanomolar FAK Inhibition

While a precise biochemical IC50 for Fak-IN-11 against isolated FAK is not widely reported, its functional cytotoxic IC50 of 13.73 μM in MDA-MB-231 cells [1] is starkly different from the nanomolar potencies of key reference compounds. Defactinib (VS-6063) has a reported biochemical IC50 of 0.47-0.6 nM [2], PF-573228 has an IC50 of 4 nM , and VS-4718 (PND-1186) has an IC50 of 1.5 nM . This data places Fak-IN-11 in a distinct potency class, making it a more appropriate tool for studying FAK inhibition in systems where high potency leads to off-target or pleiotropic effects that confound results.

Potency Class Difference
Class-level inference
Functional IC50 = 13.73 μM (MDA-MB-231)
vs. Defactinib ~0.5 nM, PF-573228 4 nM, VS-4718 1.5 nM
Supports micromolar FAK dose-response studies without immediate target saturation
Cell vs. cell-free assay context; class-level potency comparison
Biochemical Assay FAK Inhibition IC50 Comparison Potency Range

Selectivity Difference vs. High-Selectivity FAK Inhibitors

Fak-IN-11 is an ATP-competitive inhibitor [1]. In contrast, PF-573228 is characterized not only by its high potency (IC50 = 4 nM) but also by its high selectivity, being ~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β . While the full selectivity profile of Fak-IN-11 is not detailed, its distinct chemical scaffold (an amide derivative of anticopalic acid) and micromolar functional potency strongly suggest it does not belong to the same highly selective, high-affinity class as PF-573228. This structural and functional divergence makes Fak-IN-11 a valuable, lower-selectivity tool for probing broader kinome effects downstream of FAK inhibition at higher concentrations.

Selectivity Profile Divergence
Class-level inference
ATP-competitive; full kinome selectivity panel not reported
vs. PF-573228: 50- to 250-fold selective for FAK over Pyk2/CDK1/GSK-3β
Likely broader kinome interaction profile, suited for integrated cellular response studies
Selectivity data for Fak-IN-11 requires independent validation
Selectivity Profile ATP-Competitive Inhibitor Structure-Activity Relationship Scaffold Comparison

Fak-IN-11: Recommended Research Applications


Non-Apoptotic Cell Death Investigation in TNBC

Fak-IN-11 is the optimal tool compound for studies aiming to characterize or induce non-apoptotic cell death pathways in MDA-MB-231 and other TNBC cell models. As demonstrated, it uniquely induces this form of cell death [1], whereas many potent FAK inhibitors fail to trigger apoptosis in similar contexts. Researchers can use Fak-IN-11 to dissect the signaling pathways that bifurcate between apoptotic and non-apoptotic cell death downstream of FAK inhibition.

Phenotypic Screening with Micromolar FAK Inhibition

For high-throughput or high-content screening campaigns where the goal is to identify modulators of the cellular response to weak, sustained FAK inhibition, Fak-IN-11 is an ideal selection. Its functional IC50 of 13.73 μM [1] provides a wide concentration range for combinatorial or sensitization studies, in contrast to high-potency inhibitors which would necessitate extremely low, difficult-to-maintain concentrations to achieve a similar partial inhibition window.

Non-Potent ATP-Competitive FAK Control

Fak-IN-11 serves as an essential control compound when establishing assays for novel FAK-targeting agents. Its confirmed ATP-competitive mechanism of action [1], combined with its micromolar potency, makes it a valuable negative or low-affinity control for benchmarking more potent, next-generation inhibitors. This helps validate that observed phenotypic effects are indeed due to FAK target engagement and not off-target artifacts common with highly optimized, potent probes.

FAK Inhibition Combination with Chemotherapy

Given the limited anti-proliferative effects of many FAK inhibitors as monotherapies, Fak-IN-11's distinct mechanism of non-apoptotic cell death [1] positions it for rational combination studies. Researchers can use it in conjunction with standard-of-care agents (e.g., paclitaxel, doxorubicin) in TNBC models to evaluate whether this unique cell death pathway can synergize with or overcome resistance to conventional apoptotic stimuli, providing a novel combination strategy distinct from that of more potent FAK inhibitors [2].

Application
Selection Property
Validation Focus
Non-apoptotic cell death pathway investigation in TNBC
Non-apoptotic cell death pathway context
Cell death mechanism endpoints in MDA-MB-231 models
Micromolar FAK inhibition phenotypic screening
Wide micromolar concentration range for partial inhibition
Combinatorial or sensitization study endpoint review
ATP-competitive FAK control for novel inhibitor benchmarking
Low-affinity ATP-competitive control tool
Target engagement validation vs. off-target artifact review
FAK inhibition combination studies with chemotherapy
Non-apoptotic death pathway synergy potential
Combination response endpoints in TNBC models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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